molecular formula C32H25NO4 B15155518 3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B15155518
M. Wt: 487.5 g/mol
InChI Key: OGLRHZZGDZRSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound that features both anthracene and fluorenylmethoxycarbonyl (Fmoc) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the protection of amino acids with the Fmoc group. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base. The anthracene moiety can be introduced through a series of coupling reactions, often involving the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene or Fmoc groups.

    Substitution: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein interactions and as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Potential use in drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of 3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with molecular targets through its functional groups. The anthracene moiety can intercalate with DNA, while the Fmoc group can interact with proteins. These interactions can affect various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid lies in its combination of the anthracene and Fmoc groups, which provide distinct chemical and physical properties. This combination allows for versatile applications in various fields of research.

Properties

IUPAC Name

3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLRHZZGDZRSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.